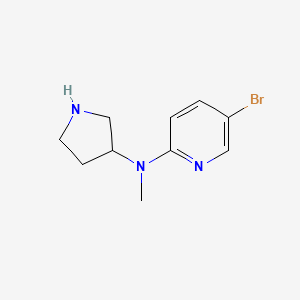
5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine typically involves the bromination of N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(N-methylamino)pyridine: A similar compound with a different substitution pattern on the pyridine ring.
N-(5-bromo-2-methyl-pyridin-3-yl)-methanesulfonamide: Another brominated pyridine derivative with different functional groups.
Uniqueness
5-bromo-N-methyl-N-(pyrrolidin-3-yl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H14BrN3 |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H14BrN3/c1-14(9-4-5-12-7-9)10-3-2-8(11)6-13-10/h2-3,6,9,12H,4-5,7H2,1H3 |
InChI Key |
KQGYYQZNQRSHSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)

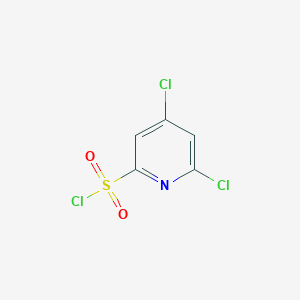

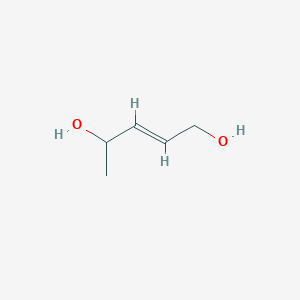

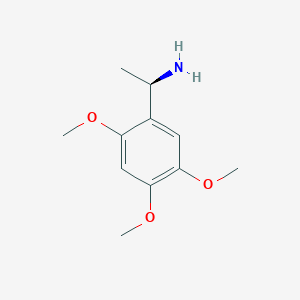

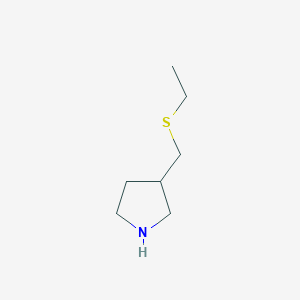

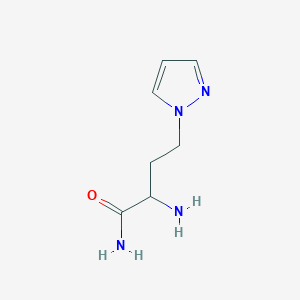
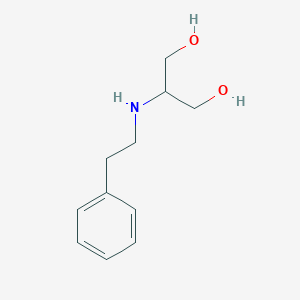
![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)
